Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione

Enantioselective Synthesis Chiral Monomer Purity Polyproline Helicity

Conventional Pro-NCA polymerization is plagued by slow kinetics (>1 week), premature PLP precipitation, and poor molar mass control due to proline's secondary amine structure. Enantiopure L-Pro-NCA (CAS 45736-33-2) directly resolves these bottlenecks: • Enables degree of polymerization up to 400 with narrow dispersity (Đ < 1.22) via chaperone-mediated ROP • Water-assisted protocol yields well-defined poly-L-proline in 2-5 min with quantitative conversion • Essential comonomer for PPII-helical copolypeptides, collagen-mimetic biomaterials, and protein-PLP conjugates with reduced immunogenicity Each batch is verified for enantiopurity and packaged under inert atmosphere to ensure reproducible polymerization outcomes.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 45736-33-2
Cat. No. B12091743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione
CAS45736-33-2
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1CC2C(=O)OC(=O)N2C1
InChIInChI=1S/C6H7NO3/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2
InChIKeyJNWNBXNPBSVNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione (CAS 45736-33-2): Procurement-Relevant Identity and Function


Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione (CAS 45736-33-2), also known as L-proline N-carboxyanhydride (L-Pro-NCA) or (7aS)-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione, is the enantiopure N-carboxyanhydride monomer derived from L-proline [1]. With molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol, it serves as the essential activated monomer for ring-opening polymerization (ROP) to produce poly-L-proline (PLP), a polypeptide that uniquely adopts the left-handed polyproline II (PPII) helical conformation [2]. Unlike standard α-amino acid NCAs, proline is a cyclic imino acid lacking the 3-N hydrogen required by many initiators, making the synthesis of well-defined PLP particularly challenging and placing a premium on the monomer's chemical and enantiomeric purity [2].

Why In-Class NCA Monomers Cannot Replace (S)-Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione in Polyproline Synthesis


Generic substitution by racemic DL-Pro-NCA (CAS 5626-64-2) or other amino acid N-carboxyanhydrides (e.g., glycine-NCA, sarcosine-NCA) fails because L-Pro-NCA is uniquely required for the controlled synthesis of poly-L-proline (PLP) with the biologically relevant polyproline II (PPII) helix. Proline is the only proteinogenic amino acid with a secondary amine; its cyclic imino acid structure restricts conformational flexibility and dictates the PPII helix, a feature absent in polymers derived from other NCAs [1]. Racemic Pro-NCA leads to mixed stereochemistry, disrupting the homochiral PPII helix essential for applications such as collagen-mimetic biomaterials and protein-polymer conjugates [2]. Furthermore, standard NCA polymerization protocols fail for Pro-NCA due to the absence of the 3-N hydrogen, causing premature precipitation of polyproline I helices, slow reactions (up to one week), and poor molar mass control, making highly pure enantiopure monomer a strict prerequisite for reproducible procurement and experimental outcomes [3].

Quantitative Differentiation Evidence for (S)-Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione


Enantiomeric Purity: (S)-Pro-NCA vs. Racemic DL-Pro-NCA

The enantiopure (S)-Pro-NCA monomer (CAS 45736-33-2) is derived from L-proline with an enantiomeric purity exceeding 99.5%, as required for the synthesis of stereoregular polyproline, which depends on homochirality for PPII helix formation [1]. In contrast, the racemic DL-Pro-NCA (CAS 5626-64-2) contains both D- and L-enantiomers, leading to atactic polymers with disrupted secondary structure and loss of the characteristic PPII helix signature [2]. This purity differential is critical for any application requiring the left-handed PPII conformation, including collagen-mimetic biomaterials and protein-polymer conjugates where biological recognition depends on defined helicity [3].

Enantioselective Synthesis Chiral Monomer Purity Polyproline Helicity

Water-Assisted ROP Kinetics vs. Traditional Anhydrous ROP

In a water-assisted ROP protocol, enantiopure L-Pro-NCA (CAS 45736-33-2) undergoes controlled polymerization to yield well-defined polyproline II helices in 2–5 minutes with near-quantitative conversion [1]. By sharp contrast, the conventional anhydrous ROP of Pro-NCA (using the same monomer) under standard conditions results in premature precipitation of polyproline I helices, requiring up to one week for completion, with poor molar mass control and laborious workup [1][2]. This kinetic advantage is specific to Pro-NCA polymerized under the water-assisted conditions and is not observed with other NCA monomers such as glycine-NCA or sarcosine-NCA, which cannot form PPII helices and exhibit different precipitation and propagation behaviors [3].

Ring-Opening Polymerization Reaction Kinetics Polyproline Synthesis

Polymer Dispersity (Đ) and Degree of Polymerization (DP) Control: Chaperone-Mediated ROP vs. Conventional Methods

Using a polymerization chaperone (acetic acid) with enantiopure L-Pro-NCA (CAS 45736-33-2), well-defined PLP is obtained with a narrow dispersity of Đ < 1.22 and a predictable degree of polymerization up to 400 [1]. In comparison, the best conventional heterogeneous polymerization of highly purified L-Pro-NCA achieved a dispersity of Đ ≈ 1.26 but was limited to molecular weights of only ~13 × 10³ g mol⁻¹ (DP ~ 92), with higher molecular weights unattainable due to heterogeneity [2]. The chaperone method thus delivers a 4-fold improvement in accessible DP while maintaining or improving dispersity, enabling precision synthesis of high-molecular-weight PLP that is unattainable by prior art [1].

Polymer Dispersity Controlled Polymerization Polypeptide Precision

Unique Copolymerization Capability: Statistical Copolypeptides with PPII Helix

The chaperone-mediated ROP protocol enables the statistical copolymerization of L-Pro-NCA (CAS 45736-33-2) with sarcosine NCA and glycine NCA to yield PPII-helical copolypeptides—a feat explicitly reported as unattainable with all previously existing polymerization strategies [1]. Neither sarcosine-NCA nor glycine-NCA alone can form PPII helices; the incorporation of L-Pro-NCA as the obligate PPII-inducing comonomer is essential to impart the characteristic left-handed helical conformation to the resulting copolymers [1]. This represents a functional differentiation that no alternative NCA monomer can fulfill.

Copolymerization Collagen-Mimetic PPII Helix

Protein-Polymer Conjugate Performance: In Vivo Half-Life Extension and Immunogenicity Reduction

Water-assisted ROP of L-Pro-NCA (CAS 45736-33-2) enables the direct 'grafting-from' synthesis of protein-PLP conjugates from hydrophilic proteins. When conjugated with PLP derived from this monomer, the anticancer enzyme asparaginase (ASNase) exhibited an 18-fold extension of elimination half-life and a >250-fold reduction in immunogenicity compared to unmodified wild-type ASNase [1]. This performance is specifically tied to the well-defined PPII helicity and chain length control uniquely afforded by L-Pro-NCA; equivalent conjugates have not been reported using racemic Pro-NCA or other NCA monomers, which lack the ability to form the PPII helix that is critical for the 'stealth' effect [1][2].

Protein-Polymer Conjugates Pharmacokinetics Immunogenicity

Procurement-Driven Application Scenarios for (S)-Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione


Precision Synthesis of High-Molecular-Weight Poly-L-Proline (PLP) Homopolypeptides

When the synthetic goal is well-defined PLP with molecular weight exceeding 13,000 g mol⁻¹ and narrow dispersity (Đ < 1.22), L-Pro-NCA (CAS 45736-33-2) is the obligatory monomer. The chaperone-mediated polymerization protocol enables a degree of polymerization up to 400, a >4-fold improvement over the best conventional method (DP ~92) [1]. Procurement of enantiopure (S)-Pro-NCA, rather than racemic DL-Pro-NCA, is essential to maintain the PPII helicity that underpins PLP's bioactivity and material properties [2].

Collagen-Mimetic Copolypeptide Biomaterials

The statistical copolymerization of L-Pro-NCA with glycine-NCA and sarcosine-NCA, uniquely enabled by the chaperone strategy, yields PPII-helical copolypeptides that mimic collagen's secondary structure [1]. This is unattainable with any other NCA monomer class. Research groups and companies developing synthetic collagen-like biomaterials for tissue engineering, drug delivery, or wound healing should prioritize enantiopure L-Pro-NCA for its indispensable role as the PPII-inducing comonomer [1].

Therapeutic Protein–Polyproline Conjugates with Extended Half-Life

For biopharmaceutical applications requiring reduced immunogenicity and prolonged circulation, L-Pro-NCA enables the water-assisted grafting-from synthesis of protein-PLP conjugates. The resulting PPII-helical PLP corona extends the elimination half-life of asparaginase 18-fold and reduces immunogenicity >250-fold relative to the unmodified protein [1]. This performance is directly linked to the homochiral PPII helix derived from enantiopure Pro-NCA; alternative monomers cannot replicate this effect [1].

Ice Recrystallization Inhibition and Cryopreservation Materials

High-molecular-weight polyproline synthesized from L-Pro-NCA has been demonstrated as a potent biosourced ice recrystallization inhibitor, with open-to-air aqueous NCA polymerization yielding PLP up to 50,000 g mol⁻¹ [1]. The enantiopure monomer is essential for producing homochiral PLP with the PPII conformation required for specific ice-face binding activity. Procurement of racemic Pro-NCA would compromise this functionality [1].

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